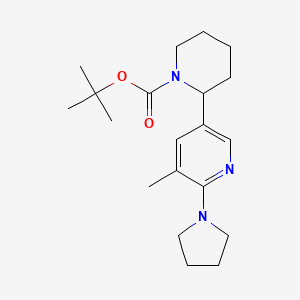

tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate

Description

"tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate" is a heterocyclic organic compound featuring a pyridine core substituted with a methyl group and a pyrrolidine moiety, coupled with a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group. This structure is common in medicinal chemistry, particularly in the development of kinase inhibitors or neurotransmitter modulators due to its ability to interact with hydrophobic binding pockets and hydrogen-bonding sites in biological targets. The Boc group enhances solubility and stability during synthetic processes, while the pyrrolidine and piperidine rings contribute to conformational rigidity and bioavailability .

Properties

Molecular Formula |

C20H31N3O2 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

tert-butyl 2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C20H31N3O2/c1-15-13-16(14-21-18(15)22-10-7-8-11-22)17-9-5-6-12-23(17)19(24)25-20(2,3)4/h13-14,17H,5-12H2,1-4H3 |

InChI Key |

FUMSEGFGNBNFLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC2)C3CCCCN3C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Steps

-

Grignard Reagent Formation

-

Addition to 4-Piperidone

-

Reduction with Raney Nickel

-

Amination with Pyrrolidine

Copper-Catalyzed Amination

This method leverages transition metal catalysis for selective substitution.

| Step | Reagents/Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bromopyridine Amination | Cu(I) oxide, NH₃, methanol | <80°C, 18 hr | – | |

| Benzoylation | 2,4,6-Trifluorobenzoyl chloride, chlorobenzene | Ambient temp | – |

Electroreductive Cyclization

Process Overview

-

Imine Formation

-

Substrates : Terminal dihaloalkanes (e.g., 1,2-dibromoethane) and imines.

-

Conditions : Flow microreactor, cathodic reduction.

-

-

Cyclization

Transfer Hydrogenation and Amidation

Steps

-

Methylation of Piperidine-4-Carboxylic Acid

-

Reagents : Formaldehyde, Pd/C catalyst.

-

Conditions : Water, formic acid, 90–95°C.

-

-

Amidation with Benzoyl Chloride

Organometallic Cyclization

Approach

-

Organozinc Reagent

-

Substrate : β-Aminoalkyl zinc iodide.

-

Cyclization : 3-Chloro-2-(chloromethyl)prop-1-ene with NaH.

-

| Step | Reagents | Yield | Reference |

|---|---|---|---|

| Organozinc Cyclization | β-Aminoalkyl ZnI, 3-chloro-2-(chloromethyl)prop-1-ene | 55–85% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Grignard Addition | High reproducibility, scalable | Multi-step, low total yield | 48–59% |

| Copper-Catalyzed | Selective amination, low temp | Requires Cu(I) oxide | Not reported |

| Electroreductive | Sustainable, high throughput | Specialized equipment required | 70–85% |

| Transfer Hydrogenation | Simple methylation step | Acidic conditions, catalyst cost | – |

| Organometallic | Stereoselectivity | Complex reagent synthesis | 55–85% |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Its unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways and mechanisms.

Medicine: The compound’s potential therapeutic properties are explored in drug discovery, particularly for conditions where modulation of specific biological targets is beneficial.

Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to changes in biochemical pathways, ultimately resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Limitations of Available Evidence

The provided evidence lacks direct chemical or pharmacological data on the compound or its analogues. For instance, discusses phenolic compounds in culinary contexts, which are unrelated to pyridine-piperidine systems. Similarly, focuses on linguistic comparisons (e.g., "similar" vs. "comparable") rather than chemical analogs. Thus, this analysis relies on extrapolation from general heterocyclic chemistry principles and indirect references to structural motifs .

Biological Activity

tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidine ring and a pyridine ring, which are crucial for its interaction with biological targets. The following sections detail its synthesis, biological mechanisms, and research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the preparation of pyrrolidine and pyridine intermediates. A common method includes coupling these intermediates under specific reaction conditions. For instance, the reduction of nitro precursors using palladium on carbon (Pd/C) in ethanol is a standard approach to synthesizing related compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The presence of the pyrrolidine and pyridine rings facilitates binding to these targets, leading to modulation of various biochemical pathways. This compound has shown promise in influencing neurological pathways and may serve as a scaffold for drug development targeting neurological disorders.

In Vitro Studies

Research indicates that this compound exhibits significant binding affinity to certain receptors involved in neurological processes. For example, it has been evaluated for its potential as a therapeutic agent in treating conditions like depression and anxiety due to its action on neurotransmitter receptors.

Case Studies

Several studies have explored the biological effects of this compound:

- Neuroprotective Effects : In one study, the compound demonstrated neuroprotective properties in cellular models exposed to oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Anticancer Activity : Another investigation focused on its antiproliferative effects against various cancer cell lines. The results indicated that certain derivatives of this compound could inhibit cell growth significantly, particularly in leukemia models .

- Receptor-Ligand Interactions : The compound's ability to interact with specific receptors has been studied extensively, showing promise in modulating receptor activity linked to pain and inflammation pathways .

Research Findings

A summary of key findings from recent studies on the biological activity of this compound is presented below:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as:

- Step 1 : Coupling of a pyridine precursor (e.g., 5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl) with a piperidine derivative.

- Step 2 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups. Reagents like tert-butyl dicarbonate are often employed for Boc protection under basic conditions .

- Critical Note : Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products. For example, Suzuki coupling may require palladium catalysts and inert atmospheres .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer :

- Storage : Store in a sealed container under inert gas (e.g., argon) at –20°C to prevent degradation. Moisture-sensitive compounds require desiccants .

- Handling : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid dust formation and use fume hoods during weighing .

Q. What analytical techniques are essential for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the pyrrolidine, piperidine, and Boc groups. Key signals include tert-butyl protons at ~1.4 ppm and pyridine aromatic protons at 7–8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O) from the Boc group at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar piperidine-pyridine hybrids?

- Methodological Answer :

- Comparative Assays : Perform parallel testing of the compound and analogs (e.g., tert-butyl spirocyclic derivatives) under identical conditions (e.g., kinase inhibition assays) .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., pyrrolidine vs. piperidine rings) and measure changes in potency. For example, replacing pyrrolidine with piperazine alters steric hindrance and target binding .

Q. What strategies optimize reaction yields during Boc deprotection or functional group modifications?

- Methodological Answer :

- Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal. Monitor reaction progress via TLC to avoid over-acidification, which can degrade the piperidine core .

- Functionalization : For introducing substituents (e.g., fluorination), employ mild reagents like Selectfluor® to minimize side reactions. Temperature control (0–25°C) is critical .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability Testing : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Analyze degradation via HPLC. Boc groups are stable in neutral conditions but hydrolyze rapidly under acidic/basic conditions .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For tert-butyl derivatives, decomposition typically occurs above 150°C .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with kinase active sites. Prioritize residues (e.g., ATP-binding pockets) for mutagenesis validation .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the pyrrolidine nitrogen and catalytic lysine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.